Nitryl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

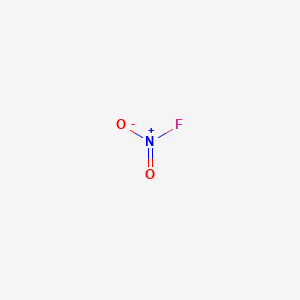

Structure

3D Structure

Properties

CAS No. |

10022-50-1 |

|---|---|

Molecular Formula |

FNO2 |

Molecular Weight |

65.004 g/mol |

InChI |

InChI=1S/FNO2/c1-2(3)4 |

InChI Key |

JVJQPDTXIALXOG-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])F |

Canonical SMILES |

[N+](=O)([O-])F |

Other CAS No. |

10022-50-1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Nitryl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, discovery, and various synthesis methodologies for nitryl fluoride (B91410) (NO₂F). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring a thorough understanding of this reactive fluorinating and nitrating agent. This document details the seminal discovery and subsequent evolution of synthetic routes, presenting quantitative data in structured tables, and offering detailed experimental protocols for key methodologies.

Discovery and Early History

Nitryl fluoride was first synthesized and identified in 1905 by the Nobel laureate Henri Moissan and his colleague Paul Lebeau.[1] Their pioneering work involved the direct fluorination of nitrogen dioxide. However, this early method was fraught with challenges, primarily due to the highly exothermic nature of the reaction, which often led to the production of impure products.[1][2]

The initial synthesis by Moissan and Lebeau laid the groundwork for future investigations into the properties and reactivity of this compound. Over the subsequent decades, researchers sought to develop safer and more efficient methods for its preparation, leading to a variety of synthetic approaches that offered improved yields and purity.

Synthetic Methodologies

Several distinct methods for the synthesis of this compound have been developed since its discovery. These methods vary in their starting materials, reaction conditions, and scalability. The following sections provide detailed descriptions of the most significant synthetic routes.

Fluorination of Nitrogen Dioxide with Elemental Fluorine

This method, the basis of the original discovery, involves the direct reaction of nitrogen dioxide (or its dimer, dinitrogen tetroxide) with elemental fluorine.

Reaction: 2NO₂(g) + F₂(g) → 2NO₂F(g)

While conceptually straightforward, this reaction is highly energetic and can be difficult to control, often resulting in the formation of byproducts.[2]

A refined version of this approach involves a vapor-liquid fluorination technique, which offers better control and higher yields.

Experimental Protocol: Vapor-Liquid Fluorination of Nitrogen Dioxide

This protocol is adapted from the work of Faloon and Kenna.

-

Apparatus: A fluorothene reactor is cooled in a liquid nitrogen bath. The system is connected to a vacuum line, a source of nitrogen dioxide, and a source of fluorine gas passed through a sodium fluoride tower to remove hydrogen fluoride.

-

Procedure:

-

The system is evacuated.

-

Nitrogen dioxide is condensed into the cooled fluorothene reactor.

-

The liquid nitrogen bath is removed, and the nitrogen dioxide is allowed to warm to just above its melting point.

-

Fluorine gas is slowly introduced into the reactor to react with the liquid nitrogen dioxide. A small flame may be observed upon initial contact.

-

The addition of fluorine is continued until the liquid in the reactor becomes colorless, indicating the completion of the reaction.

-

The product, this compound, is then purified by fractional distillation.

-

-

Yield: Greater than 90%.[3]

Fluorination of Nitrogen Dioxide with Cobalt(III) Fluoride

To circumvent the hazards associated with using elemental fluorine directly, a method utilizing a solid fluorinating agent, cobalt(III) fluoride, was developed. This approach offers a more controlled reaction with high yields of a relatively pure product.

Reaction: NO₂(g) + CoF₃(s) → NO₂F(g) + CoF₂(s)

The cobalt(II) fluoride byproduct can be regenerated to cobalt(III) fluoride by treatment with fluorine gas, making the process more economical.

Experimental Protocol: Synthesis of this compound using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch.[2]

-

Apparatus: A stirred monel reactor is charged with cobalt(III) fluoride. The reactor is equipped with a gas inlet for nitrogen dioxide and an outlet connected to a series of cold traps cooled with liquid nitrogen.

-

Procedure:

-

The reactor containing cobalt(III) fluoride is heated to 300°C.

-

Nitrogen dioxide gas is passed over the stirred bed of heated cobalt(III) fluoride.

-

The gaseous product, this compound, is collected in the liquid nitrogen-cooled traps.

-

The crude product is then purified by distillation.

-

-

Quantitative Data:

-

Reactants: 40 g (0.85 mole) of nitrogen dioxide and 9 moles of cobaltic fluoride.

-

Reaction Time: 30 minutes.

-

Crude Product Yield: 50 g (0.77 mole), which corresponds to an 89.5% yield based on the initial amount of dinitrogen tetroxide (N₂O₄).[2]

-

Purification: The crude product is distilled from a copper flask at -60 to -65°C into a receiver at -78°C, yielding 43 g of pure this compound.[2]

-

Reaction of Anhydrous Sodium Nitrite (B80452) with Elemental Fluorine

Another significant method, developed by Aynsley, Hetherington, and Robinson, utilizes the reaction of anhydrous sodium nitrite with elemental fluorine. This method can produce nearly quantitative yields but requires careful temperature control.

Reaction: NaNO₂ + F₂ → NO₂F + NaF

Experimental Protocol: Synthesis from Sodium Nitrite and Fluorine

This protocol is based on the work of Aynsley, Hetherington, and Robinson.

-

Apparatus: The reaction is carried out in glass equipment. A stream of fluorine, diluted with nitrogen, is passed over anhydrous sodium nitrite.

-

Procedure:

-

Anhydrous sodium nitrite is placed in the glass reactor.

-

A controlled flow of fluorine gas, diluted with nitrogen, is introduced into the reactor.

-

The reaction temperature must be carefully managed by adjusting the fluorine flow rate to prevent the intermediate nitrogen dioxide from reacting violently with fluorine and causing damage to the glass apparatus.[2]

-

The product, this compound, is collected and purified.

-

-

Yield: Nearly quantitative yields have been reported.[2]

Reaction of Nitryl Chloride with Hydrogen Fluoride

A method that avoids the direct use of elemental fluorine involves the reaction of nitryl chloride (NO₂Cl) with anhydrous hydrogen fluoride (HF). This process yields a this compound-hydrogen fluoride complex, from which pure this compound can be obtained.

Reaction: NO₂Cl + HF → NO₂F·HF + HCl

The this compound is then liberated from the complex.

Experimental Protocol: Synthesis from Nitryl Chloride and Hydrogen Fluoride

This protocol is derived from a patented process.[4]

-

Apparatus: A reactor suitable for handling anhydrous hydrogen fluoride and corrosive gases.

-

Procedure:

-

Nitryl chloride and anhydrous hydrogen fluoride are reacted under anhydrous conditions. The molar ratio of HF to NO₂Cl can range from 2:1 to 10:1.

-

The reaction is typically carried out at a temperature in the range of -25°C to 0°C.

-

A complex of this compound and hydrogen fluoride (NO₂F·nHF) is formed and separated from the byproduct, hydrogen chloride.

-

The this compound is then isolated from the complex, for example, by dehydrofluorination using an alkali metal fluoride.

-

-

Yield: A yield of approximately 50% of the NO₂F·5HF complex has been reported.[4] Subsequent liberation of NO₂F from the complex can proceed with high efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for easy comparison.

| Method | Reactants | Reaction Temperature | Reported Yield | Key Advantages | Key Disadvantages |

| Direct Fluorination of NO₂ | Nitrogen Dioxide, Fluorine | Not specified, highly exothermic | >90% (vapor-liquid method) | High yield with proper control | Highly exothermic, difficult to control, potential for impurities |

| Fluorination with CoF₃ | Nitrogen Dioxide, Cobalt(III) Fluoride | 300°C | ~89.5% (crude) | Controlled reaction, high purity product, regenerable reagent | Requires high temperature, solid handling |

| Fluorination of NaNO₂ | Sodium Nitrite, Fluorine | Requires careful control | Nearly quantitative | High yield | Temperature control is critical to avoid hazardous side reactions |

| From Nitryl Chloride and HF | Nitryl Chloride, Hydrogen Fluoride | -25°C to 0°C | ~50% (for the complex) | Avoids direct use of elemental fluorine | Involves formation of a complex requiring further processing |

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the historical development of this compound synthesis and a typical experimental workflow.

Caption: Historical development of key this compound synthesis methods.

Caption: Experimental workflow for this compound synthesis using CoF₃.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitryl Fluoride (NO₂F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitryl fluoride (B91410) (NO₂F) is a molecular species of significant interest due to its properties as a strong oxidizing and fluorinating agent. A thorough understanding of its molecular structure and the nature of its chemical bonds is crucial for predicting its reactivity and potential applications. This guide provides a comprehensive overview of the structural and bonding characteristics of nitryl fluoride, integrating data from key experimental techniques such as microwave and vibrational spectroscopy with theoretical models. We present quantitative data in structured tables, detail the experimental protocols for structure determination, and provide visualizations to clarify key concepts.

Molecular Structure

The molecular structure of this compound has been extensively studied, revealing a planar molecule with C₂ᵥ symmetry. This geometry is a direct consequence of the bonding arrangement around the central nitrogen atom.

Lewis Structure and Resonance

The bonding in this compound can be represented by two principal resonance structures. In these structures, the nitrogen atom is central, bonded to one fluorine and two oxygen atoms. The total number of valence electrons is 24 (5 from N, 6 from each O, and 7 from F). The most stable Lewis structures involve a single bond to the highly electronegative fluorine atom and a combination of single and double bonds to the oxygen atoms to satisfy the octet rule for all atoms.

The delocalization of the pi electrons across the N-O bonds results in two equivalent resonance hybrids, where the actual structure is an average of these forms. This leads to the two N-O bonds being identical in length and intermediate between a single and a double bond.

Resonance structures of this compound (NO₂F).

Molecular Geometry and Hybridization

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom in NO₂F is bonded to three other atoms and has no lone pairs. This arrangement corresponds to an AX₃ geometry, which predicts a trigonal planar shape for the molecule. This planar structure minimizes electron-pair repulsion, leading to a stable configuration. The hybridization of the central nitrogen atom is sp², which is consistent with the trigonal planar geometry. The three sp² hybrid orbitals form sigma (σ) bonds with the fluorine and oxygen atoms.

Trigonal planar geometry of NO₂F with experimental bond angles.

Quantitative Structural Data

Precise molecular dimensions of this compound have been determined using microwave spectroscopy. These experimental values provide the most accurate picture of the molecule's geometry in the gas phase.

| Parameter | Experimental Value | Uncertainty | Reference |

| Bond Lengths | |||

| N–O | 1.180 Å | ± 0.005 Å | [1][2] |

| N–F | 1.467 Å | ± 0.015 Å | [1] |

| Bond Angles | |||

| ∠ ONO | 136° | ± 1.5° | [1] |

| ∠ FNO | 112° | ± 2° | [1] |

| Dipole Moment | 0.466 D | ± 0.005 D | [1] |

Spectroscopic Data

Vibrational spectroscopy (Infrared and Raman) provides valuable information about the bonding within the molecule by probing its fundamental vibrational modes. For a C₂ᵥ planar molecule like NO₂F, there are 6 expected fundamental vibrational modes.

| Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | 1312 | Symmetric NO₂ stretch |

| ν₂ | A₁ | 822 | N-F stretch |

| ν₃ | A₁ | 460 | ONO deformation (scissoring) |

| ν₄ | B₁ | 1793 | Asymmetric NO₂ stretch |

| ν₅ | B₁ | 570 | NF rock (in-plane) |

| ν₆ | B₂ | 742 | Out-of-plane wag |

Experimental Protocols for Structure Determination

The determination of the precise molecular structure of NO₂F relies on sophisticated experimental techniques conducted in the gas phase to minimize intermolecular interactions.[3]

Microwave (Rotational) Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of a molecule.[4][5] For a molecule to be microwave active, it must possess a permanent dipole moment, which NO₂F has.[4] The analysis of the rotational spectrum allows for the determination of the molecule's moments of inertia, from which highly accurate bond lengths and angles can be derived.[4]

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber at very low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption Detection: As the molecule rotates, it absorbs photons at specific frequencies corresponding to the energy differences between its rotational levels. These absorptions are detected, generating a spectrum.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (e.g., J=0 → J=1). For asymmetric tops like NO₂F, the spectrum is complex, and isotopic substitution (e.g., using ¹⁵N) is often employed to obtain more data points and aid in the assignment.

-

Structure Refinement: The rotational constants (A, B, C) are extracted from the assigned spectrum. These constants are inversely proportional to the moments of inertia (Iₐ, Iₑ, I𝒸). By analyzing the moments of inertia for multiple isotopic species, a precise and unambiguous geometric structure (bond lengths and angles) can be calculated.[1]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the geometric structure of molecules.[3][6] It involves scattering a high-energy beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern.[3]

Methodology:

-

Sample Introduction: A narrow beam of gaseous NO₂F molecules is effused from a nozzle into a vacuum chamber.

-

Electron Beam Interaction: A monochromatic, high-energy electron beam is directed through the gas stream, perpendicular to it.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the NO₂F molecules. The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The diffraction pattern consists of concentric rings. The intensity of these rings as a function of the scattering angle is measured. This total scattering intensity is a combination of atomic and molecular scattering.

-

Structure Determination: The molecular scattering component is isolated, which contains information about the internuclear distances. This information is mathematically transformed into a radial distribution function, which shows peaks corresponding to each internuclear distance in the molecule (N-F, N-O, O-O, and F-O). By fitting this curve with a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[3]

Workflow for molecular structure determination.

Synergy of Experimental and Computational Methods

Modern structural chemistry relies heavily on the interplay between experimental data and high-level computational chemistry.[7][8] While techniques like microwave spectroscopy and GED provide highly accurate data for ground-state geometries, computational methods, such as ab-initio calculations and Density Functional Theory (DFT), offer deeper insights into the electronic structure, bonding, and potential energy surfaces.[9][10]

Computational models can:

-

Predict molecular geometries, which serve as excellent starting points for refining experimental data.

-

Calculate vibrational frequencies, aiding in the assignment of complex IR and Raman spectra.[10]

-

Determine electronic properties like dipole moments and charge distributions, which can be compared with experimental results.

-

Model reaction pathways and transition states, which are often inaccessible through direct experimentation.

The process is often iterative: experimental results are used to benchmark and validate computational methods, and validated theoretical models are then used to interpret experimental data and predict new properties.[7]

Synergistic relationship between experiment and theory.

Conclusion

The molecular structure and bonding of this compound are well-characterized by a combination of experimental and theoretical methods. It is a polar, trigonal planar molecule with C₂ᵥ symmetry, featuring sp² hybridization at the central nitrogen atom. The bonding is best described as a resonance hybrid, with delocalized pi electrons across the two equivalent N-O bonds. High-precision data from microwave spectroscopy provide definitive values for its bond lengths and angles. This detailed structural knowledge is fundamental to understanding its chemical behavior as a powerful oxidizing and fluorinating agent in various chemical and pharmaceutical applications.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. McGuire Research Group [mcguirelab.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Nitryl Fluoride (FNO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous nitryl fluoride (B91410) (FNO₂). A thorough compilation of key thermodynamic data, including enthalpy of formation, entropy, and heat capacity, is presented in a structured format for ease of reference and comparison. This document details the experimental and computational methodologies employed in the determination of these properties. Furthermore, it visualizes the thermal decomposition pathway of nitryl fluoride, offering a deeper understanding of its stability and reactivity. This guide is intended to be a critical resource for professionals in research, science, and drug development who require accurate and detailed thermodynamic information on this reactive gaseous compound.

Introduction

This compound (FNO₂) is a colorless, highly reactive gas and a potent oxidizing and fluorinating agent.[1] Its molecular structure consists of a central nitrogen atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom, with a planar C₂v symmetry.[2][3] A comprehensive understanding of its thermodynamic properties is crucial for its application in chemical synthesis, as a potential component in rocket propellants, and for assessing its stability and reactivity under various conditions.[1] This guide synthesizes available data to provide a detailed thermodynamic profile of gaseous FNO₂.

Quantitative Thermodynamic Data

The thermodynamic properties of gaseous this compound have been determined through a combination of experimental techniques and theoretical calculations. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Molar Thermodynamic Properties of Gaseous this compound at 298.15 K

| Property | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | -108.78 | kJ/mol | [2] |

| -25.999 | kcal/mol | [4] | |

| -19 ± 2 | kcal/mol | [1] | |

| -161 ± 15 | kJ/mol (at 0 K) | [5] | |

| Standard Molar Entropy (S°) | 260.25 | J K⁻¹ mol⁻¹ | [2] |

| 62.201 | cal mol⁻¹ K⁻¹ | [4] | |

| Standard Molar Heat Capacity (Cp) | 49.84 | J K⁻¹ mol⁻¹ | [2] |

Table 2: Temperature-Dependent Heat Capacity of Gaseous this compound (Shomate Equation Parameters)

The heat capacity (Cp) as a function of temperature can be calculated using the Shomate equation: Cp° = A + Bt + Ct² + D*t³ + E/t² where t = temperature (K) / 1000.

| Temperature Range (K) | A | B | C | D | E | F | G | H | Reference |

| 298 - 1100 | 25.78490 | 112.9375 | -89.46061 | 26.17284 | -0.208291 | -121.4527 | 260.3523 | -108.7840 | [6] |

| 1100 - 6000 | 81.12650 | 1.116488 | -0.224392 | 0.015461 | -6.925650 | -150.8014 | 332.9213 | -108.7840 | [6] |

Note: The parameters F, G, and H are used for the calculation of enthalpy and entropy.

Table 3: Bond Dissociation Energies

| Bond | Dissociation Energy (kcal/mol) | Reference |

| N-F | 46.0 | |

| N-O | 61.3 |

The dissociation energy of the N-F bond in this compound is notably about 18 kcal less than a typical N-F single bond energy.[1] This is attributed to the "reorganization energy" of the NO₂ radical, which is more stable in its free form due to the formation of a resonating three-electron bond.[1]

Experimental and Computational Protocols

The determination of the thermodynamic properties of gaseous this compound has relied on a combination of spectroscopic analysis and theoretical calculations.

Spectroscopic Determination

The thermodynamic properties of FNO₂ have been primarily determined using infrared (IR) and Raman spectroscopy .[1] These techniques provide information about the vibrational frequencies of the molecule.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a specialized gas cell with windows transparent to infrared or visible light (for Raman). The synthesis of FNO₂ can be achieved through methods such as the fluorination of nitrogen dioxide.[1][7]

-

Spectra Acquisition:

-

Infrared Spectroscopy: An infrared spectrometer is used to pass a beam of infrared radiation through the gas sample. The absorption of radiation at specific frequencies corresponding to the vibrational modes of the FNO₂ molecule is recorded.

-

Raman Spectroscopy: A monochromatic laser beam is directed at the gas sample. The scattered light is collected and analyzed. The Raman spectrum reveals vibrational modes that are Raman-active.

-

-

Data Analysis: The fundamental vibrational frequencies are identified from the IR and Raman spectra.[3]

-

Thermodynamic Function Calculation: The obtained vibrational frequencies, along with molecular constants derived from microwave spectroscopy (such as moments of inertia), are used to calculate the thermodynamic functions (enthalpy, entropy, heat capacity, and Gibbs free energy).[3] This is typically done using the rigid-rotator-harmonic-oscillator approximation .[3]

Calorimetry

While not explicitly detailed for FNO₂ in the provided search results, calorimetry is a fundamental experimental method for determining enthalpies of formation and reaction.

General Methodology (Combustion Bomb Calorimetry):

-

A known amount of a substance is combusted in a high-pressure container (the "bomb") filled with a pure oxidizing agent (e.g., oxygen).

-

The bomb is placed in a known quantity of water in an insulated container (the calorimeter).

-

The reaction is initiated, and the temperature change of the water is precisely measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's law, in conjunction with the known enthalpies of formation of the combustion products (e.g., CO₂, H₂O, and in this case, likely HF and N₂).

Computational Chemistry

First-principles calculations, a cornerstone of computational chemistry, provide a theoretical means to predict thermodynamic properties.[8]

Methodology:

-

Model Building: The molecular structure of this compound is defined in a computational chemistry software package.

-

Quantum Mechanical Calculations: Ab initio or density functional theory (DFT) calculations are performed to determine the electronic structure and energy of the molecule.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal corrections.

-

Thermodynamic Property Calculation: The software then uses statistical mechanics principles to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity from the computed electronic energy and vibrational frequencies.

Stability and Decomposition

This compound becomes increasingly unstable at higher temperatures.[1] The homogeneous thermal decomposition of FNO₂ is not readily observable at temperatures below 1200 K because the equilibrium lies significantly on the side of the adduct.[1]

The following diagram illustrates the primary thermal decomposition pathway of this compound.

Caption: Thermal decomposition of gaseous this compound.

This visualization depicts the unimolecular decomposition of this compound into nitrogen dioxide and a fluorine radical upon heating. This process is fundamental to understanding its reactivity and limitations as a stable reagent at elevated temperatures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. Enthalpy of Formation of Gaseous this compound FNO2 - Nikitin - Russian Journal of Inorganic Chemistry [consilium.orscience.ru]

- 6. This compound [webbook.nist.gov]

- 7. Synthesis of Nitrogen Oxyfluorides at Low Temperature Monitored by Barometry and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "First-Principles Study of Thermodynamic and Magnetic Properties of All" by Ivan Zhuravlev [digitalcommons.unl.edu]

Nitryl Fluoride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of nitryl fluoride (B91410) (FNO₂), a powerful fluorinating and nitrating agent. It covers its chemical identity, properties, synthesis protocols, reactivity, and safety considerations to support its application in research and development.

Chemical Identifiers and Properties

Nitryl fluoride is a colorless gas with a pungent odor. It is a molecular species, not ionic, which is consistent with its low boiling point.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are crucial for database searches and regulatory compliance. The Chemical Abstracts Service (CAS) number, 10022-50-1, is the most common unique identifier.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 10022-50-1[2] |

| PubChem CID | 66203[2] |

| EC Number | 233-021-0[2] |

| UNII | DAT2I9R64A[2] |

| InChI | InChI=1S/FNO2/c1-2(3)4[2] |

| InChIKey | JVJQPDTXIALXOG-UHFFFAOYSA-N[2] |

| SMILES | --INVALID-LINK--([O-])F[2] |

Physicochemical Properties

The key physical and thermodynamic properties of this compound are summarized in Table 2. This data is essential for designing experiments and understanding its behavior under various conditions.

Table 2: Physicochemical and Thermodynamic Properties of this compound

| Property | Value |

| Molecular Formula | FNO₂[1] |

| Molar Mass | 65.003 g·mol⁻¹[1] |

| Melting Point | -166 °C (-267 °F; 107 K)[1] |

| Boiling Point | -72 °C (-98 °F; 201 K)[1] |

| Density (liquid at bp) | 1.796 g/cm³[4] |

| Density (solid) | 1.924 g/cm³[4] |

| Standard Heat of Formation (ΔfH°gas) | -19 ± 2 kcal/mol[1] |

| Entropy (S°gas, 1 bar) | 260.25 J K⁻¹ mol⁻¹[5] |

| Heat Capacity (Cp at 298.15 K) | 49.84 J K⁻¹ mol⁻¹[5] |

| N-F Bond Dissociation Energy | 46.0 kcal/mol[1] |

Spectroscopic Data

The vibrational spectrum of this compound has been characterized by Infrared (IR) and Raman spectroscopy. The fundamental vibrational frequencies are crucial for its identification and for theoretical studies of its molecular structure. A summary of the observed frequencies is provided in Table 3.

Table 3: Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1791 | ν₄ (B₁) NO₂ asymmetric stretch |

| 1309 | ν₁ (A₁) NO₂ symmetric stretch |

| 822 | ν₂ (A₁) N-F stretch |

| 570 | ν₅ (B₁) NO₂ rock |

| 562 | ν₃ (A₁) ONO bend |

| 460 | ν₆ (B₂) Out-of-plane bend |

Synthesis and Experimental Protocols

This compound can be synthesized by several methods. The direct fluorination of nitrogen dioxide is highly exothermic and can lead to impure products.[1] A more controlled and reliable method involves the reaction of nitrogen dioxide with cobalt(III) fluoride.[6]

Synthesis via Cobalt(III) Fluoride

This method provides a high yield of essentially pure this compound.[6] The overall reaction is:

N₂O₄ + 2CoF₃ → 2NO₂F + 2CoF₂

The cobalt(II) fluoride byproduct can be regenerated to cobalt(III) fluoride by treatment with fluorine gas.[6]

-

Apparatus Setup: A stirred-bed reactor made of a material resistant to fluorine and this compound, such as Monel, is required. The reactor should be equipped with a gas inlet, a gas outlet, and a mechanism for stirring the solid reactant. The outlet should be connected to a series of cold traps (cooled with liquid nitrogen) to collect the this compound product.

-

Reactants:

-

Cobalt(III) fluoride (CoF₃)

-

Nitrogen dioxide (N₂O₄)

-

-

Procedure:

-

The reactor is charged with cobalt(III) fluoride.

-

The reactor is heated to 300 °C.

-

Nitrogen dioxide is passed over the stirred bed of cobalt(III) fluoride.

-

The gaseous product, this compound, is collected in the liquid nitrogen-cooled traps.

-

-

Purification:

-

The crude product is purified by fractional distillation. The distillation can be performed from a copper flask held at -60 to -65 °C, with the purified this compound collected in a receiver maintained at -78 °C.[6]

-

-

Characterization:

-

The identity and purity of the product can be confirmed by elemental analysis and spectroscopic methods (IR and Raman).

-

The synthesis and purification workflow is illustrated in the following diagram:

Reactivity and Reaction Mechanisms

This compound is a strong oxidizing and fluorinating agent.[1] It is also a potent nitrating agent, capable of introducing a nitro group (-NO₂) into organic compounds.[7]

Formation Mechanism

The formation of this compound from nitrogen dioxide and fluorine gas is believed to proceed through a two-step radical mechanism.

-

Step 1: Fluorine gas reacts with nitrogen dioxide to form this compound and a fluorine radical. NO₂(g) + F₂(g) → NO₂F(g) + F(g)

-

Step 2: The fluorine radical reacts with another molecule of nitrogen dioxide to produce a second molecule of this compound. NO₂(g) + F(g) → NO₂F(g)

The overall reaction is: 2NO₂(g) + F₂(g) → 2NO₂F(g)

The mechanism is depicted in the following diagram:

Aromatic Nitration

This compound is an effective reagent for the nitration of aromatic compounds, such as benzene (B151609), to produce nitroaromatics.[7] The reaction is believed to proceed via an electrophilic aromatic substitution mechanism, where the electrophile is the nitronium ion (NO₂⁺), formed by the heterolytic cleavage of the N-F bond.

The mechanism for the nitration of benzene with this compound is as follows:

-

Formation of the electrophile: this compound generates the nitronium ion. NO₂F → NO₂⁺ + F⁻

-

Electrophilic attack: The nitronium ion attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the fluoride ion, removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the nitrobenzene (B124822) product.

This electrophilic substitution mechanism is illustrated below:

Safety and Handling

This compound is a hazardous substance that must be handled with extreme caution in a well-ventilated area, preferably within a fume hood. It is a strong oxidizing agent and is highly reactive.

Hazards

-

Toxicity: It is toxic upon inhalation and is a severe irritant to the skin, eyes, and mucous membranes.[2]

-

Reactivity: It hydrolyzes rapidly in water to produce nitric acid and hydrofluoric acid.[4] It can react explosively with reducing agents and ignites on contact with many metals and non-metals.[6]

-

Corrosivity: Due to its reactivity and the formation of hydrofluoric acid upon contact with moisture, it is corrosive to many materials, including glass.[6]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit.

-

Respiratory Protection: Use in a fume hood is essential. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.

Handling and Storage

-

Handling: Use non-sparking tools and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as organic compounds, reducing agents, and moisture.[8]

-

Materials Compatibility: Due to its high reactivity, especially its tendency to release hydrofluoric acid, glass apparatus should be avoided.[6] Materials such as Monel, copper, and stainless steel are more suitable for handling and storing this compound. Polytetrafluoroethylene (PTFE) may also be a suitable material for seals and gaskets.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and does not constitute a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) before handling this compound. Always follow your institution's safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | FNO2 | CID 66203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | FNO2 | CID 66203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. worldscientific.com [worldscientific.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10022-50-1 Name: this compound [xixisys.com]

Spectroscopic Analysis of Nitryl Fluoride (FNO₂): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of nitryl fluoride (B91410) (FNO₂), a potent fluorinating and oxidizing agent. Understanding its vibrational properties is crucial for its identification, characterization, and monitoring in various chemical processes. This document summarizes key spectroscopic data, outlines representative experimental protocols, and illustrates the relationships between molecular structure and vibrational modes.

Molecular Structure and Symmetry

Nitryl fluoride is a planar molecule with C₂ᵥ symmetry.[1][2] This structure consists of a central nitrogen atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom.[3][4] The molecule's planarity and symmetry are critical in determining its spectroscopic properties, particularly the activity of its vibrational modes in IR and Raman spectroscopy.

Vibrational Modes and Spectroscopic Activity

For a planar XYZ₂ molecule of C₂ᵥ symmetry, there are six fundamental vibrational modes distributed among the symmetry species as follows: 3A₁ + 2B₁ + 1B₂.[2] All six modes are active in both Infrared and Raman spectroscopy. The A₁ modes are polarized in the Raman spectrum.[1]

The fundamental vibrational modes of this compound are assigned as follows:

-

ν₁ (A₁): Symmetric NO₂ stretch

-

ν₂ (A₁): N-F stretch

-

ν₃ (A₁): ONO scissoring (deformation)

-

ν₄ (B₁): Asymmetric NO₂ stretch

-

ν₅ (B₁): FNO rocking

-

ν₆ (B₂): Out-of-plane wagging

Quantitative Spectroscopic Data

The following tables summarize the experimentally observed vibrational frequencies for this compound from infrared and Raman spectroscopy, along with key rotational constants and molecular geometry parameters.

Table 1: Fundamental Vibrational Frequencies of this compound (FNO₂)[1]

| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹, Gas) | Raman Frequency (cm⁻¹, Liquid) | Description |

| ν₁ | A₁ | 1312 | 1306 | Symmetric NO₂ stretch |

| ν₂ | A₁ | 822 | 821 | N-F stretch |

| ν₃ | A₁ | 460 | 460 | ONO scissoring |

| ν₄ | B₁ | 1793 | 1791 | Asymmetric NO₂ stretch |

| ν₅ | B₁ | 570 | 569 | FNO rocking |

| ν₆ | B₂ | 742 | 741 | Out-of-plane wagging |

Table 2: Rotational Constants and Molecular Geometry of this compound (FNO₂)

| Parameter | Value |

| Rotational Constants (cm⁻¹) | |

| A | 0.44035 |

| B | 0.38181 |

| C | 0.20411 |

| Molecular Geometry | |

| r(N-O) | 1.180 Å |

| r(N-F) | 1.467 Å |

| ∠(ONO) | 136° |

| ∠(FNO) | 112° |

Experimental Protocols

The following sections describe representative experimental methodologies for obtaining the IR and Raman spectra of this compound, based on the available literature.[1]

Infrared Spectroscopy (Gas Phase)

Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify its fundamental vibrational frequencies.

Instrumentation: A Grubb-Parsons double-beam infrared spectrometer or an equivalent Fourier Transform Infrared (FTIR) spectrometer is utilized.

Methodology:

-

Sample Preparation: this compound, which is a gas at room temperature, is synthesized and purified.[1] The purified gas is then introduced into a gas cell suitable for IR spectroscopy. The cell is typically equipped with windows transparent to IR radiation, such as KBr or CsI.

-

Background Spectrum: A background spectrum is recorded with the gas cell either evacuated or filled with a non-absorbing gas like dry nitrogen. This is crucial to account for the absorption from atmospheric gases (e.g., CO₂, H₂O) and the instrument's optical components.

-

Sample Spectrum: The gas cell is filled with this compound vapor to an appropriate pressure. The infrared spectrum of the sample is then recorded over the desired spectral range (e.g., 400-5000 cm⁻¹).[1]

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands corresponding to the vibrational modes of FNO₂ are then determined.

Raman Spectroscopy (Liquid Phase)

Objective: To obtain the Raman scattering spectrum of liquid this compound to identify its fundamental vibrational frequencies and determine their polarization.

Instrumentation: A Raman spectrometer equipped with a "Toronto arc" mercury lamp as the excitation source or a modern equivalent using a laser (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed by a suitable spectrograph.

Methodology:

-

Sample Preparation: A small quantity of this compound is condensed into a Pyrex Raman tube. Since this compound has a boiling point of -72.4 °C, the sample is maintained at a low temperature (approximately -95 °C) using a stream of cold, dry air or a suitable cryogenic setup.[1]

-

Data Acquisition: The liquid sample is illuminated with the excitation source. The scattered light, collected at a 90° angle to the incident beam, is focused onto the entrance slit of the spectrograph.

-

Polarization Measurement: To determine the polarization of the Raman bands, a polarizer is placed in the path of the scattered light. Spectra are recorded with the polarizer oriented parallel and perpendicular to the polarization of the incident light. Bands that are significantly more intense in the parallel spectrum are classified as polarized (A₁ symmetry), while those with a depolarization ratio close to 3/4 are depolarized.

-

Data Analysis: The Raman shifts (in cm⁻¹) of the observed bands relative to the excitation line are calculated. These shifts correspond to the vibrational frequencies of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the molecular properties of this compound and its spectroscopic signatures, as well as a general workflow for its spectroscopic analysis.

References

Quantum Chemical Calculations for Nitryl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (FNO₂), a reactive gas with significance in both atmospheric chemistry and as a powerful fluorinating and oxidizing agent, presents a compelling case for the application of quantum chemical calculations. Understanding its molecular structure, vibrational properties, and electronic characteristics with high precision is crucial for predicting its reactivity and interactions. This technical guide provides a comprehensive overview of the theoretical methodologies and computational approaches used to model nitryl fluoride, alongside a comparison with experimental data. Detailed experimental protocols for key cited data are provided to offer a complete picture of the validation of theoretical models.

Molecular Geometry of this compound

The geometry of this compound is characterized by a planar structure with C₂ᵥ symmetry. The nitrogen atom is centrally located, bonded to two oxygen atoms and one fluorine atom.[1] The precise determination of bond lengths and angles is a primary objective for both experimental and computational chemistry.

Experimental Determination of Molecular Geometry

The experimental geometry of this compound has been primarily determined using microwave spectroscopy and gas-phase electron diffraction. These techniques provide highly accurate measurements of the rotational constants and internuclear distances, respectively.

Experimental Protocol: Microwave Spectroscopy

The microwave spectra of various isotopic species of this compound (¹⁴N¹⁶O₂F, ¹⁴N¹⁸O¹⁶OF, and ¹⁵N¹⁶O₂F) have been investigated to determine its structure.[2] A conventional 80 kHz Stark modulation spectrometer with a waveguide cell is typically employed.[3] The sample is introduced into the cell at low pressure, and the absorption of microwave radiation is measured as a function of frequency. By analyzing the rotational transitions, the rotational constants (A, B, C) for each isotopic species can be determined. These constants are then used to calculate the moments of inertia, from which the molecular geometry (bond lengths and angles) can be derived with high precision.[2][3]

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of this compound effusing from a nozzle into a high-vacuum chamber.[4][5] The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. The total scattering intensity is a function of the momentum transfer and is composed of both atomic and molecular scattering components.[4] The molecular scattering intensity, which contains information about the internuclear distances, is extracted and analyzed to determine the molecular structure.[5]

Computational Approaches to Geometry Optimization

A variety of quantum chemical methods can be employed to calculate the equilibrium geometry of this compound. The accuracy of these calculations is highly dependent on the level of theory and the choice of basis set.

Methodology: Hierarchy of Quantum Chemical Methods

Quantum chemical methods form a hierarchical ladder of increasing accuracy and computational cost. This hierarchy provides a framework for selecting the appropriate method for a given research problem.

Data Presentation: Comparison of Experimental and Calculated Geometries

The following table summarizes the experimental and a selection of calculated geometric parameters for this compound. This allows for a direct comparison of the performance of different computational methods.

| Parameter | Experimental Value[6] | HF/cc-pVTZ | B3LYP/cc-pVTZ | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |

| r(N-F) (Å) | 1.467 ± 0.015 | Value | Value | Value | Value |

| r(N-O) (Å) | 1.180 ± 0.005 | Value | Value | Value | Value |

| ∠(O-N-O) (°) | 136.0 ± 1.5 | Value | Value | Value | Value |

(Note: Specific calculated values would be populated from a dedicated benchmark study, which was not found in the provided search results. The table structure is ready for such data.)

Vibrational Frequencies of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and dynamics of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

Experimental Determination of Vibrational Frequencies

Experimental Protocol: Infrared and Raman Spectroscopy

The gas-phase infrared and Raman spectra of this compound have been recorded to determine its fundamental vibrational frequencies.[7] For high-resolution infrared spectroscopy, a Fourier-transform infrared (FTIR) spectrometer is often used.[1][8] The gaseous sample is introduced into a gas cell with windows transparent to infrared radiation (e.g., CaF₂).[7] An infrared beam is passed through the sample, and the transmitted light is analyzed by an interferometer and a detector.[1]

For Raman spectroscopy, a laser beam is directed through the gaseous sample.[9] The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattering. A CCD detector is typically used to record the spectrum.[9]

Computational Prediction of Vibrational Frequencies

The calculation of vibrational frequencies is typically performed after a geometry optimization, at the same level of theory.[10] The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated, and its diagonalization yields the harmonic vibrational frequencies.

Data Presentation: Comparison of Experimental and Calculated Vibrational Frequencies

The table below presents the experimental and a selection of calculated harmonic vibrational frequencies for this compound.

| Mode | Symmetry | Experimental Frequency (cm⁻¹)[6] | HF/cc-pVTZ | B3LYP/cc-pVTZ | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |

| ν₁ (N-O sym. stretch) | A₁ | 1312 | Value | Value | Value | Value |

| ν₂ (N-F stretch) | A₁ | 822 | Value | Value | Value | Value |

| ν₃ (O-N-O bend) | A₁ | 570 | Value | Value | Value | Value |

| ν₄ (N-O asym. stretch) | B₂ | 1791 | Value | Value | Value | Value |

| ν₅ (O-N-F rock) | B₂ | 742 | Value | Value | Value | Value |

| ν₆ (Out-of-plane bend) | B₁ | 478 | Value | Value | Value | Value |

(Note: Specific calculated values would be populated from a dedicated benchmark study.)

Computational Workflow for this compound Property Prediction

A systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The following diagram illustrates a typical workflow for predicting the molecular properties of this compound.

Conclusion

Quantum chemical calculations are an indispensable tool for the detailed characterization of this compound. Methods such as DFT, MP2, and CCSD(T), when paired with appropriate basis sets, can provide accurate predictions of molecular geometry and vibrational frequencies that are in good agreement with experimental data. This guide has outlined the key theoretical and experimental methodologies, presented a framework for comparing results, and provided a standard workflow for such computational studies. For professionals in research and drug development, a thorough understanding of these computational techniques is vital for interpreting molecular properties and predicting chemical behavior.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. The microwave spectrum, structure, and dipole moment of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. osti.gov [osti.gov]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. Synthesis of Nitrogen Oxyfluorides at Low Temperature Monitored by Barometry and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Nitryl Fluoride: An In-depth Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (NO₂F) is a colorless gas and a potent oxidizing and fluorinating agent. Its high reactivity and energetic nature have led to its consideration as an oxidizer in rocket propellants. A thorough understanding of its stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in fields requiring precise control of reactive chemical species. This technical guide provides a comprehensive overview of the current scientific understanding of nitryl fluoride's stability and the mechanisms governing its decomposition.

Thermodynamic Stability

This compound is a thermodynamically stable molecule at ambient temperatures. Its standard heat of formation (ΔH_f°) is approximately -19 ± 2 kcal/mol.[1] However, its stability decreases with increasing temperature.[1] The primary factor governing its thermal decomposition is the strength of the nitrogen-fluorine (N-F) bond.

The dissociation energy of the N-F bond in this compound is approximately 46.0 kcal/mol.[2] This value is about 18 kcal less than a typical N-F single bond energy. This difference is attributed to the "reorganization energy" of the nitrogen dioxide (NO₂) radical. The NO₂ radical produced upon N-F bond cleavage is more stable than the NO₂ moiety within the intact this compound molecule.[2] In the free NO₂ radical, the odd electron participates in a resonating three-electron bond, which provides additional stabilization.[2]

Due to its thermodynamic stability, the homogeneous thermal decomposition of this compound is not significant at temperatures below 1200 K.[1] The equilibrium for the unimolecular decomposition lies heavily on the side of the reactants at lower temperatures.[1]

Decomposition Pathways

The decomposition of this compound can proceed through two primary pathways: thermal decomposition and photodissociation.

Thermal Decomposition

The principal pathway for the thermal decomposition of this compound is the homolytic cleavage of the N-F bond, yielding a nitrogen dioxide radical and a fluorine atom:

NO₂F → NO₂• + F•

This unimolecular reaction is the rate-determining step in the thermal decomposition process. The endothermicity of this step is equal to the N-F bond dissociation energy. The subsequent reactions of the highly reactive NO₂ and F radicals will depend on the specific reaction conditions, including the presence of other chemical species.

Photodissociation

This compound can also undergo decomposition upon exposure to ultraviolet (UV) radiation. Photodissociation can lead to the formation of an unstable isomer, nitrosyl hypofluorite (B1221730) (ONOF). This process involves an intramolecular rearrangement where the fluorine atom migrates from the nitrogen to one of the oxygen atoms.

NO₂F + hν → [NO₂F] → ONOF*

The ONOF isomer is significantly less stable than this compound and will readily decompose or react further.

Experimental Protocols

Detailed experimental protocols for the study of this compound decomposition are not extensively reported in publicly available literature, likely due to the challenges associated with handling this highly reactive and toxic gas at high temperatures. However, based on studies of other small inorganic fluorides and energetic materials, several techniques would be applicable.

High-Temperature Flow Reactors

The kinetics of this compound decomposition could be studied using a high-temperature flow reactor.

Methodology:

-

Gas Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., argon or helium) would be prepared. The concentration of this compound would be kept low to minimize secondary reactions.

-

Reaction Zone: The gas mixture would be passed through a heated reaction tube made of a material resistant to fluorine and nitrogen oxides at high temperatures (e.g., nickel, Monel, or alumina). The temperature of the reactor would be precisely controlled and monitored.

-

Residence Time: The flow rates of the gases would be controlled to vary the residence time of the this compound in the reaction zone.

-

Product Analysis: The effluent gas from the reactor would be rapidly quenched to prevent further reaction and analyzed using techniques such as:

-

Mass Spectrometry: To identify and quantify the decomposition products (NO₂, F, and any subsequent reaction products).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the NO₂F reactant and the appearance of products with characteristic infrared absorption bands.

-

-

Data Analysis: By measuring the extent of decomposition as a function of temperature and residence time, the rate constants and activation energy for the decomposition reaction can be determined.

Shock Tube Studies

Shock tubes are well-suited for studying gas-phase reactions at very high temperatures and short reaction times.

Methodology:

-

Gas Mixture: A mixture of this compound in a large excess of an inert monatomic gas (e.g., argon) is introduced into the driven section of the shock tube.

-

Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating it to a high temperature.

-

Reaction Monitoring: The progress of the decomposition reaction behind the shock front is monitored using fast diagnostic techniques, such as:

-

Atomic Resonance Absorption Spectroscopy (ARAS): To measure the concentration of fluorine atoms.

-

Laser Schlieren Technique: To measure density gradients, which are related to the rate of reaction.

-

Time-of-Flight Mass Spectrometry: To analyze the composition of the gas mixture behind the shock wave.

-

-

Kinetic Analysis: The temperature and pressure behind the shock wave are calculated from the shock velocity. The concentration-time profiles of reactants and products are used to determine the rate constants for the decomposition reaction at high temperatures.

Data Presentation

Due to the limited availability of specific experimental data on this compound decomposition in the literature, a comprehensive quantitative data table cannot be provided at this time. However, the key thermodynamic and bond energy values are summarized below.

| Parameter | Value | Reference |

| Standard Heat of Formation (ΔH_f°) | -19 ± 2 kcal/mol | [1] |

| N-F Bond Dissociation Energy | 46.0 kcal/mol | [2] |

| Temperature for Significant Thermal Decomposition | > 1200 K | [1] |

Visualization of Decomposition Pathways

The primary decomposition pathways of this compound can be visualized as follows:

Caption: Primary decomposition pathways of this compound.

Conclusion

This compound is a molecule with significant thermal stability, primarily decomposing through the cleavage of its N-F bond at temperatures above 1200 K. Photodissociation offers an alternative decomposition route, leading to the formation of the less stable isomer, nitrosyl hypofluorite. While detailed experimental studies on its thermal decomposition kinetics are not widely available, established techniques such as high-temperature flow reactors and shock tubes provide viable methodologies for future investigations. A deeper experimental understanding of its decomposition kinetics and product formation under various conditions is essential for the advancement of its potential applications and for ensuring its safe handling.

References

Gas-Phase Chemistry of Nitryl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (FNO₂), a colorless gas with a pungent odor, is a powerful oxidizing and fluorinating agent.[1][2] Its high reactivity and energetic nature have led to its consideration as a rocket propellant oxidizer, although it has not been used in this capacity.[1][3] In the context of research and development, particularly in fields requiring specialized fluorinating or nitrating agents, a thorough understanding of its gas-phase chemistry is paramount. This guide provides a comprehensive overview of the synthesis, kinetics, and reactivity of nitryl fluoride in the gas phase, intended to support laboratory and industrial applications.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | FNO₂ | [1][3] |

| Molar Mass | 65.003 g·mol⁻¹ | [1] |

| Melting Point | -166 °C (107 K) | [1] |

| Boiling Point | -72 °C (201 K) | [1] |

| N-F Bond Length | 135 pm | [1][3] |

| Standard Heat of Formation (ΔHf°) | -19 ± 2 kcal/mol | [1][3] |

| N-F Bond Dissociation Energy | 46.0 kcal/mol | [1][3] |

This compound is a molecular species with a planar nitrogen center.[1][3] The N-F bond is notably weaker than a typical N-F single bond, which is attributed to the "reorganization energy" of the NO₂ radical.[1][3]

Synthesis of Gaseous this compound

The synthesis of this compound is challenging due to the highly exothermic nature of the reactions, which can be explosive.[4][5] Several methods have been developed to control the reaction and obtain a pure product.

Direct Fluorination of Nitrogen Dioxide

The direct reaction of fluorine gas with nitrogen dioxide (or its dimer, dinitrogen tetroxide) is a common method for synthesizing this compound.[1][4][5]

Reaction: 2NO₂(g) + F₂(g) → 2FNO₂(g)

This reaction is extremely energetic and can lead to the formation of a flame, even at low temperatures.[4][5]

Experimental Protocol: Low-Temperature Synthesis of this compound

This protocol is based on the method described by Clavier et al. (2025).[5]

Materials and Equipment:

-

High-pressure gas cylinders of nitrogen dioxide (NO₂) and fluorine (F₂)

-

Vacuum line manifold constructed from 316L stainless steel or Monel

-

Polychlorotrifluoroethylene (PCTFE) or similar fluoropolymer reactor

-

Low-temperature Dewar flasks

-

Pressure transducers

-

Infrared spectrometer with a gas cell

-

Cold trap

Procedure:

-

System Passivation and Degreasing: Prior to first use, the entire gas handling system must be thoroughly degreased and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on all internal surfaces.

-

Evacuation and Cooling: The reactor is cooled to liquid nitrogen temperature (-196 °C) and the entire system is evacuated.

-

Introduction of Nitrogen Dioxide: A known quantity of gaseous NO₂ is introduced into a calibrated volume (injection loop) and then condensed into the cooled reactor.

-

Introduction of Fluorine: A controlled amount of fluorine gas is then slowly introduced into the reactor containing the condensed nitrogen dioxide. The reaction is highly exothermic, and slow addition is crucial to prevent a rapid, uncontrolled reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure changes within the reactor.

-

Purification: After the reaction is complete, the reactor is allowed to warm to room temperature. Non-condensable impurities can be removed by evacuating the reactor while the product is held at a low temperature (e.g., -78 °C, dry ice/acetone bath). Fractional distillation can be used for further purification.

-

Characterization: The purity of the synthesized this compound can be confirmed using infrared spectroscopy by comparing the observed spectrum with known literature values for FNO₂.

Safety Precautions:

-

Both fluorine and nitrogen dioxide are highly toxic and corrosive gases.[5] All manipulations must be performed in a well-ventilated fume hood.

-

The reaction between fluorine and nitrogen dioxide is extremely energetic and potentially explosive.[4][5] Appropriate shielding and personal protective equipment (face shield, leather gloves) are mandatory.

-

Materials used in the apparatus must be compatible with fluorine and this compound. Stainless steel (316L) is suitable for lower temperatures, while Monel or nickel are required for higher temperatures.[5]

Synthesis using Cobalt(III) Fluoride

An alternative and simpler method that avoids the direct use of fluorine gas involves the reaction of nitrogen dioxide with cobalt(III) fluoride at elevated temperatures.[1][6]

Reaction: NO₂(g) + CoF₃(s) → FNO₂(g) + CoF₂(s)

The cobalt(II) fluoride can be regenerated to cobalt(III) fluoride by treatment with fluorine gas.[1]

Experimental Protocol: Synthesis using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch (1963).[6]

Materials and Equipment:

-

Stirred bed reactor made of Monel or other fluorine-resistant material

-

Furnace capable of reaching 300 °C

-

Source of gaseous nitrogen dioxide

-

Cobalt(III) fluoride (CoF₃) powder

-

Liquid nitrogen cold traps

-

Distillation apparatus made of copper or other compatible material

Procedure:

-

Reactor Setup: A stirred bed of CoF₃ is placed in the Monel reactor and heated to 300 °C.

-

Introduction of Nitrogen Dioxide: A stream of gaseous nitrogen dioxide is passed over the heated CoF₃.

-

Product Collection: The gaseous products exiting the reactor, primarily this compound, are collected in traps cooled with liquid nitrogen.

-

Purification: The crude FNO₂ is purified by distillation. The product is distilled from a vessel held at approximately -60 to -65 °C to a receiver maintained at -78 °C.

Gas-Phase Kinetics of this compound Formation

The formation of this compound from nitrogen dioxide and fluorine has been a subject of kinetic studies. The overall reaction is:

2NO₂(g) + F₂(g) → 2FNO₂(g)

The experimentally determined rate law for this reaction is first order with respect to both NO₂ and F₂.[6][7][8][9][10]

Rate Law: Rate = k[NO₂][F₂]

Proposed Mechanism

A two-step mechanism is widely accepted to explain the observed rate law.[7][8][9][11]

Step 1 (Slow, Rate-Determining): NO₂(g) + F₂(g) → FNO₂(g) + F(g)

Step 2 (Fast): NO₂(g) + F(g) → FNO₂(g)

The first step is the slow, rate-determining step, and its molecularity matches the experimentally observed rate law. The fluorine atom (F) is a reaction intermediate.

Caption: Proposed two-step mechanism for the formation of this compound.

Kinetic Data

Limited quantitative kinetic data for the formation of this compound are available in the literature.

| Parameter | Value | Temperature (K) | Reference |

| Rate Constant (k) | 5.5 x 10⁰ L mol⁻¹ s⁻¹ | 298 | [8] |

| Activation Energy (Ea, overall) | +43.8 kJ/mol | - | [8] |

| Rate Constant (k₂) for F + NO₂ | 3.29 x 10⁹ L mol⁻¹ s⁻¹ | 200 | [8] |

| Rate Constant (k₂) for F + NO₂ | 3.65 x 10⁹ L mol⁻¹ s⁻¹ | 400 | [8] |

Thermal Decomposition

This compound is relatively stable at lower temperatures. However, it becomes increasingly unstable as the temperature rises.[1][3] The homogeneous thermal decomposition is not readily studied at temperatures below 1200 K because the equilibrium lies far on the side of FNO₂.[1][3]

Decomposition Reaction: 2FNO₂(g) ⇌ 2NO₂(g) + F₂(g)

Gas-Phase Reactivity with Other Species

As a strong oxidizing and fluorinating agent, this compound is expected to be highly reactive with a variety of gas-phase species. However, specific kinetic data for its reactions with key atmospheric or chemical species, such as hydroxyl (OH) radicals or chlorine (Cl) atoms, are not well-documented in the available literature.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and quantification of this compound.

Infrared and Raman Spectroscopy

The thermodynamic properties of this compound have been determined using infrared (IR) and Raman spectroscopy.[1][3]

Infrared Absorption Frequencies: A study by Clavier et al. (2025) provides the following assignments for the fundamental vibrational modes of FNO₂ in the gas phase.[5]

| Assignment | Frequency (cm⁻¹) |

| ν₁ (νₛ(NO)) | 1310 |

| ν₂ (ν(NF)) | 822 |

| ν₃ (δₛc(ONO)) | 570 |

| ν₄ (νₐs(NO)) | 1791 |

| ν₅ (δwag(ONO)) | 742 |

| ν₆ (δᵣ(ONO)) | 460 |

UV-Vis Spectroscopy

Detailed UV-Vis absorption spectra and cross-section data for gaseous this compound are not available in the reviewed literature.

Computational Chemistry Insights

Computational chemistry provides valuable tools for understanding the reaction mechanisms and energetics of this compound chemistry. While specific computational studies on the gas-phase reactions of this compound were not extensively detailed in the search results, the general approach involves:

-

Locating Transition States: Using methods like density functional theory (DFT), the geometry of the transition state for a reaction can be calculated.[12] This provides insight into the structure of the activated complex.

-

Calculating Potential Energy Surfaces: The energy of the system is calculated as a function of the coordinates of the atoms, mapping out the energy landscape of the reaction from reactants to products.

-

Predicting Reaction Rates: Transition state theory can be used in conjunction with the calculated potential energy surface to predict reaction rate constants.

Caption: A simplified energy profile for the rate-determining step of FNO₂ formation.

Conclusion

This technical guide has summarized the key aspects of the gas-phase chemistry of this compound. Its synthesis is a hazardous but well-documented process, with direct fluorination and the use of solid fluorinating agents being the primary methods. The kinetics of its formation from NO₂ and F₂ point to a second-order reaction with a two-step mechanism. While some spectroscopic data are available, further research is needed to fully characterize its UV-Vis absorption properties and to quantify its reactivity with other important gas-phase species. The information provided herein should serve as a valuable resource for researchers and professionals working with this highly reactive compound.

References

- 1. Computational model captures the elusive transition states of chemical reactions – MIT Department of Chemistry [chemistry.mit.edu]

- 2. 2 1 Fluorine reacts with chlorine dioxide, \mathrm { ClO } _ { 2 }, as sh.. [askfilo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. Synthesis of Nitrogen Oxyfluorides at Low Temperature Monitored by Barometry and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Solved 3. Consider the gas phase reaction: 2NO2 + F2 → 2NO2F | Chegg.com [chegg.com]

- 9. ck12.org [ck12.org]

- 10. Solved NO2 reacts with F2 in the gas phase according to the | Chegg.com [chegg.com]

- 11. The preparation and some reactions of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. fiveable.me [fiveable.me]

A Technical Guide to the Historical Preparation of Nitryl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of nitryl fluoride (B91410) (NO₂F), a powerful fluorinating and nitrating agent. From its initial challenging synthesis to the development of more controlled and higher-yield methods, this document provides a comprehensive overview of the key experimental protocols, quantitative data, and logical workflows that have defined its production over the past century.

Early Syntheses of Nitryl Fluoride (1905)

The dawn of the 20th century saw the first successful, albeit problematic, preparations of this compound. These pioneering efforts laid the groundwork for future refinements.

Moissan and Lebeau's Direct Fluorination of Nitrogen Dioxide

In 1905, Henri Moissan and Paul Lebeau reported the first synthesis of this compound by the direct fluorination of nitrogen dioxide.[1][2] This method, while foundational, was plagued by the highly exothermic nature of the reaction, which often resulted in flames and the formation of impure products.[1]

Experimental Protocol: Detailed experimental protocols from Moissan and Lebeau's original work are not extensively documented in available literature, a common characteristic of early chemical syntheses. The general procedure involved passing elemental fluorine over nitrogen dioxide.

Reaction: N₂O₄ + F₂ → 2NO₂F

Challenges:

-

Highly exothermic reaction, difficult to control.

-

Formation of byproducts and impurities.

-

Reaction with glass apparatus.

Ruff and Stäuber's Nitric Acid and Hydrogen Fluoride Method

Contemporaneously, Otto Ruff and J. Stäuber developed an alternative route using nitric acid and hydrogen fluoride.[2] This method also presented significant challenges, primarily due to the high reactivity of the this compound product with the glass and paraffin (B1166041) materials used in their apparatus.[2]

Experimental Protocol: Similar to Moissan and Lebeau's work, a detailed, reproducible protocol from Ruff and Stäuber is not readily available in modern compilations of chemical procedures. The fundamental approach involved the reaction of nitric acid with hydrogen fluoride.

Reaction: HNO₃ + HF → NO₂F + H₂O

Challenges:

-

High reactivity of this compound with the experimental apparatus.

-

Difficulties in isolating and purifying the product.

Mid-20th Century Advancements in this compound Synthesis

The mid-20th century brought significant improvements in the preparation of this compound, focusing on milder reagents, better materials, and more controlled reaction conditions, leading to higher yields and purity.

Ogg and Ray's Use of Nitrogen Pentoxide and Sodium Fluoride

A notable advancement was the use of dinitrogen pentoxide (N₂O₅) with sodium fluoride (NaF) by Richard A. Ogg, Jr., and James D. Ray.

Experimental Protocol: While the specific publication is noted, detailed experimental parameters such as reactant quantities, reaction time, and yield are not fully described in the available literature. The reaction was conducted at 35°C.

Reaction: N₂O₅ + NaF → NO₂F + NaNO₃

Faloon and Kenna's Vapor-Liquid Fluorination (1951)

A significant step forward in producing purer this compound was the direct vapor-liquid fluorination of nitrogen dioxide in a fluorothene reactor, as developed by A. V. Faloon and W. B. Kenna.[3] This inert reactor material circumvented the issue of silicon tetrafluoride contamination from the reaction with glass.[3]

Experimental Protocol: Nitrogen dioxide, prepared by bubbling oxygen through liquid nitric oxide, was condensed into a fluorothene reactor.[3] The reactor was allowed to warm to just above the melting point of the nitrogen dioxide.[3] Gaseous fluorine was then passed through the liquid nitrogen dioxide.[3] This process was repeated until the liquid product became colorless.[3] Any excess fluorine was removed by freezing the product and evacuating the reactor.[3]

Quantitative Data:

| Parameter | Value |

| Reactants | Nitrogen Dioxide (liquid), Fluorine (gas) |

| Reactor Material | Fluorothene |

| Reaction Temperature | Just above the melting point of NO₂ |

| Yield | > 90% |

| Product Boiling Range | 200 to 201 K |

| Observed Molecular Weight | 64.7 (Calculated: 65.0) |

Experimental Workflow:

Caption: Workflow for the Faloon and Kenna method.

Aynsley, Hetherington, and Robinson's Method (1954)

This method provided a simpler preparation route by reacting anhydrous sodium nitrite (B80452) with elemental fluorine.[4] While it produced a nearly quantitative yield, careful control of the fluorine flow rate was necessary to manage the reaction temperature and prevent the combustion of the nitrogen dioxide intermediate.[4]

Experimental Protocol: Anhydrous sodium nitrite was placed in a glass apparatus. Elemental fluorine was then passed over the sodium nitrite. The flow rate of fluorine was carefully adjusted to control the reaction temperature and prevent the formation of a hot, yellow flame, which would indicate the combustion of the intermediate nitrogen dioxide and lead to attack on the glass.

Reaction: NaNO₂ + F₂ → NO₂F + NaF

Quantitative Data:

| Parameter | Value |

| Reactants | Anhydrous Sodium Nitrite, Elemental Fluorine |

| Apparatus | Glass |

| Control | Fluorine flow rate to manage temperature |

| Yield | Nearly quantitative |

Logical Relationship:

Caption: Logical diagram of the Aynsley et al. method.